Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Descripción

Chemical Identity and Structural Overview

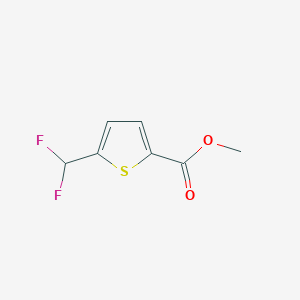

Methyl 5-(difluoromethyl)thiophene-2-carboxylate is characterized by its distinctive molecular architecture that combines a thiophene ring system with strategically positioned fluorine-containing substituents. The compound possesses the molecular formula C₇H₆F₂O₂S and is registered under the Chemical Abstracts Service number 189331-34-8. The molecular weight of this compound is precisely 192.18 grams per mole, establishing it as a relatively compact yet functionally diverse molecule within the broader category of fluorinated heterocycles.

The structural framework of this compound features a five-membered thiophene ring as its central aromatic core, with substitution patterns that significantly influence its chemical behavior. The compound incorporates a carboxylate ester functional group positioned at the 2-position of the thiophene ring, while the 5-position bears a difluoromethyl group, creating a molecule with distinct electronic properties. This substitution pattern generates a compound with the International Union of Pure and Applied Chemistry name this compound, and the corresponding isomeric Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC=C(S1)C(F)F.

Table 1: Fundamental Chemical Properties of this compound

The electronic structure of this compound is significantly influenced by the presence of the difluoromethyl group, which serves as a strong electron-withdrawing substituent. The difluoromethyl moiety, represented as -CHF₂, possesses unique properties that distinguish it from other fluorinated groups such as trifluoromethyl or monofluoro substituents. The electronegativity of the fluorine atoms creates a pronounced dipole moment within the difluoromethyl group, which in turn affects the electron density distribution across the entire thiophene ring system. This electronic modulation influences both the reactivity patterns and the physical properties of the compound, making it particularly valuable for applications requiring specific electronic characteristics.

The three-dimensional molecular geometry of this compound exhibits planarity typical of thiophene derivatives, with the ester carbonyl group positioned in the same plane as the thiophene ring. The difluoromethyl group, however, introduces a tetrahedral carbon center that extends out of the plane of the aromatic system, creating opportunities for specific spatial interactions in chemical and biological contexts. The exact mass of the compound is calculated to be 192.00565693 grams per mole, reflecting the precise atomic composition and isotopic distribution of the constituent elements.

Historical Development of Difluoromethylated Thiophene Derivatives

The development of difluoromethylated thiophene derivatives, including this compound, represents a significant evolution in the field of organofluorine chemistry that has unfolded over several decades. The initial exploration of difluoromethylation reactions emerged from the broader interest in incorporating fluorine atoms into organic molecules to enhance their biological activity, metabolic stability, and physicochemical properties. Early research efforts focused on developing reliable methods for introducing difluoromethyl groups into various aromatic systems, with thiophene derivatives serving as particularly attractive targets due to their prevalence in medicinal chemistry and materials science.

The synthetic approaches to difluoromethylated thiophene compounds have evolved considerably from early methodologies that often required harsh reaction conditions and specialized reagents. Historical development of these compounds can be traced through the progression of difluoromethylation techniques, beginning with methods that utilized difluoromethyl halides and transitioning to more sophisticated approaches involving difluorocarbene chemistry. The work of Liu and colleagues demonstrated significant advances in this field by developing practical approaches for the difluoromethylation of various aromatic systems, including thiophenes, using bench-stable S-(difluoromethyl)sulfonium salts as difluorocarbene precursors.

Research conducted in the early 2000s established fundamental principles for the reactivity of difluoromethylated thiophene derivatives, revealing that the positioning of the difluoromethyl group significantly influences the overall chemical behavior of these compounds. The development of reliable synthetic routes to compounds like this compound required overcoming challenges related to regioselectivity and functional group tolerance. These historical efforts laid the groundwork for contemporary approaches that can efficiently produce difluoromethylated thiophenes with high yields and excellent selectivity under mild reaction conditions.

The pharmaceutical industry's increasing recognition of the value of difluoromethyl groups as bioisosteres for other functional groups provided additional momentum for the development of thiophene derivatives containing these substituents. Historical analysis reveals that the difluoromethyl group gained prominence as a hydrogen bond donor that could mimic the properties of hydroxyl or thiol groups while providing enhanced metabolic stability. This recognition led to systematic investigations of difluoromethylated thiophenes as potential pharmaceutical intermediates and active compounds, driving further innovations in synthetic methodology.

Contemporary developments in the field have focused on expanding the scope of difluoromethylation reactions to include more complex thiophene substrates and developing new reagents that can introduce difluoromethyl groups under increasingly mild and practical conditions. The evolution from traditional difluoromethylation methods to modern approaches utilizing flow chemistry, photoredox catalysis, and other advanced techniques represents a significant maturation of this field. These historical developments have established difluoromethylated thiophene derivatives as important synthetic targets and have provided the methodological foundation for accessing compounds like this compound with high efficiency and reliability.

Significance in Heterocyclic Fluorine Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic fluorine chemistry, representing both the sophisticated integration of fluorine-containing functional groups and the strategic utilization of thiophene as a privileged heterocyclic scaffold. The compound exemplifies the principles that govern the design and synthesis of fluorinated heterocycles, where the introduction of fluorine atoms serves multiple purposes including modulation of electronic properties, enhancement of metabolic stability, and alteration of molecular recognition patterns.

The significance of this compound in heterocyclic fluorine chemistry stems from its demonstration of how fluorine substitution can dramatically influence the properties of nitrogen and sulfur-containing heterocycles. Research has established that fluorinated heterocycles often exhibit unique conformational behaviors, altered hydrogen bonding patterns, and modified basicity compared to their non-fluorinated counterparts. In the case of this compound, the difluoromethyl group introduces specific electronic effects that influence the reactivity of the thiophene ring and the ester functionality, making it a valuable building block for more complex molecular architectures.

The compound serves as an important representative of the broader class of difluoromethylated aromatic systems that have gained prominence in pharmaceutical research. The difluoromethyl group has emerged as a particularly valuable functional group in medicinal chemistry due to its ability to serve as a bioisostere for various other substituents while providing unique properties. The strategic positioning of the difluoromethyl group at the 5-position of the thiophene ring in this compound creates opportunities for specific interactions with biological targets, while the ester functionality at the 2-position provides a reactive handle for further chemical modifications.

Within the context of heterocyclic fluorine chemistry, this compound also demonstrates the importance of regioselective fluorine incorporation. The specific substitution pattern observed in this compound reflects careful consideration of how different positions on the thiophene ring respond to electrophilic, nucleophilic, and radical fluorination reactions. This regioselectivity is crucial for achieving the desired biological or chemical properties in the final compound and highlights the sophisticated understanding required for effective heterocyclic fluorine chemistry.

Table 2: Classification and Significance of this compound in Fluorine Chemistry

| Aspect | Significance | Impact |

|---|---|---|

| Heterocyclic Framework | Five-membered sulfur heterocycle | Enhanced aromatic stability and reactivity |

| Fluorine Content | Difluoromethyl substituent | Improved metabolic stability and bioavailability |

| Substitution Pattern | 2,5-disubstituted thiophene | Optimal electronic modulation |

| Functional Group Diversity | Ester and fluoroalkyl groups | Multiple synthetic transformation options |

| Bioisosteric Potential | Difluoromethyl as hydrogen bond donor | Enhanced pharmaceutical relevance |

The broader implications of compounds like this compound extend to their role in advancing synthetic methodologies for fluorine incorporation. The development of efficient routes to such compounds has driven innovations in difluoromethylation chemistry, radical fluorination reactions, and late-stage fluorination techniques. These methodological advances have broader applications beyond thiophene chemistry and contribute to the overall progress of organofluorine synthesis.

Research in heterocyclic fluorine chemistry has increasingly recognized the importance of understanding how fluorine substitution affects the three-dimensional structure and dynamics of heterocyclic compounds. This compound serves as an excellent model system for investigating these effects, as the difluoromethyl group introduces conformational constraints while the thiophene ring provides a well-understood aromatic framework. Studies of such compounds contribute to the fundamental understanding of fluorine effects in heterocyclic systems and inform the design of new fluorinated compounds with desired properties.

The significance of this compound in heterocyclic fluorine chemistry is further enhanced by its potential applications in materials science and catalysis. Fluorinated thiophene derivatives have found applications in organic electronics, where the electron-withdrawing effects of fluorine substituents can tune the electronic properties of conducting polymers and organic semiconductors. The specific combination of difluoromethyl and ester functionalities in this compound provides opportunities for incorporation into polymeric materials or coordination complexes with tailored properties.

Propiedades

IUPAC Name |

methyl 5-(difluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSBKAZAWFHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: Methyl 5-(difluoromethyl)thiophene-2-carboxylate is used in organic synthesis as a building block for the construction of more complex molecules. Its difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological studies to investigate the effects of difluoromethyl groups on biological systems. It can serve as a probe to study enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: The compound finds applications in the development of materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism by which Methyl 5-(difluoromethyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The difluoromethyl group can enhance binding affinity and selectivity due to its unique electronic properties.

Comparación Con Compuestos Similares

Structural Analogues with Fluorinated Substituents

Fluorination patterns and substituent positions critically impact the properties of thiophene derivatives. Below is a comparative analysis of key analogues:

Key Observations :

- Fluorination Effects : The difluoromethyl group (-CF₂H) offers a balance between lipophilicity and steric bulk, whereas trifluoromethyl (-CF₃) provides stronger electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .

- Biological Activity : Carboxamide derivatives (e.g., ) exhibit antimicrobial properties, suggesting that functionalization at the 2-position (e.g., amidation) is critical for targeting enzymes like bacterial cystathionine γ-lyase .

Fused Thiophene Systems

Thienothiophene and benzothiophene derivatives exhibit distinct electronic properties due to extended conjugation:

Key Observations :

- Conjugation Effects: Fused systems (e.g., thienothiophenes) exhibit broader π-conjugation, improving optoelectronic properties for materials science applications .

- Thermal Stability: Benzothiophene derivatives demonstrate higher thermal stability compared to monocyclic thiophenes, making them suitable for high-temperature applications .

Substituent Position and Reactivity

The position of substituents on the thiophene ring significantly influences reactivity and application:

Key Observations :

- 5-Position Substitution : Bulky groups at the 5-position (e.g., indazole in ) sterically hinder reactions at the 3- and 4-positions, directing functionalization to other sites .

- Saturation Effects : Partial saturation (e.g., dihydronaphthothiophene) alters electronic properties, impacting solubility and reactivity .

Actividad Biológica

Methyl 5-(difluoromethyl)thiophene-2-carboxylate is a member of the thiophene family, known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHFOS and a molecular weight of approximately 238.21 g/mol. The presence of difluoromethyl and carboxylate functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through non-covalent interactions such as hydrogen bonding. These interactions can influence multiple biological pathways, including anti-inflammatory and anticancer mechanisms.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

- Inhibition Studies :

| Compound | IC (µM) | Target Enzyme |

|---|---|---|

| Compound A | 6.0 | COX-1 |

| Compound B | 29.2 | LOX |

| This compound | TBD | TBD |

2. Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation.

- Cell Line Studies :

- In vitro studies demonstrated that thiophene derivatives can induce apoptosis in cancer cells, with specific focus on breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines.

| Cell Line | Treatment Concentration (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 20 | Reduced viability |

| PC-3 | 15 | Cell cycle arrest |

3. Antimicrobial Properties

The compound also exhibits potential antimicrobial activity against various pathogens, which is an area of growing interest.

- Antimicrobial Testing :

- Preliminary studies have indicated effectiveness against bacterial strains, although specific IC values are still being determined.

Case Studies

Several studies have explored the biological effects of this compound:

- In Vivo Anti-inflammatory Study :

- Anticancer Efficacy :

Métodos De Preparación

Difluoromethylation Approaches

Recent advances in difluoromethylation have enabled the installation of the difluoromethyl group onto aromatic and heteroaromatic systems, including thiophenes. The main methods include:

Nucleophilic Difluoromethylation: Utilizes reagents such as TMSCF2H (trimethylsilyl difluoromethane) or copper-based difluoromethylating agents. These reagents react with aryl halides or organometallic intermediates to introduce the –CF2H group. For example, copper-catalyzed coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation has been reported to yield difluoromethylated arenes, although electron-deficient substrates are preferred for high yields.

Electrophilic Difluoromethylation: Employs electrophilic difluoromethyl sources such as N,N-diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or the bench-stable crystalline solid XtalFluor-M®. These reagents can convert aldehydes or other precursors into difluoromethyl derivatives, but their use is limited by compatibility issues with sensitive functional groups like unprotected alcohols or carboxylic acids.

Stepwise Synthetic Routes: A multi-step approach involves initial functionalization of the thiophene ring (e.g., halogenation or formylation), followed by difluoromethylation and esterification steps. This approach allows for better control over regioselectivity and functional group tolerance.

Esterification and Carboxylation

The methyl ester at the 2-position of thiophene is commonly introduced via:

Direct Esterification: Conversion of thiophene-2-carboxylic acid derivatives to methyl esters using methanol in the presence of acid catalysts.

Carboxylation of Organometallic Intermediates: Lithiation or metalation at the 2-position of thiophene followed by reaction with carbon dioxide and subsequent methylation.

These methods are well-established and provide the necessary ester functionality for the target compound.

Representative Synthetic Route

A representative synthetic sequence to prepare this compound may proceed as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation at 5-position | Bromination or iodination of methyl thiophene-2-carboxylate | 5-halo-methyl thiophene-2-carboxylate intermediate |

| 2 | Difluoromethylation | Copper-catalyzed coupling with TMSCF2H or related reagent | Introduction of –CF2H group at 5-position |

| 3 | Esterification (if not done) | Methanol, acid catalyst | Formation of methyl ester at 2-position |

| 4 | Purification | Chromatography or crystallization | Pure this compound |

This sequence highlights the importance of a halogenated intermediate to facilitate the difluoromethylation step via cross-coupling chemistry.

Detailed Research Findings and Data

Reagent Selection: Copper-based difluoromethylation reagents have demonstrated improved stability and selectivity for aromatic substrates, including thiophenes. The use of excess TMSCF2H (up to 5 equivalents) is sometimes necessary to stabilize reactive copper-difluoromethyl intermediates.

Functional Group Compatibility: The difluoromethylation reagents are sensitive to functional groups such as unprotected alcohols and carboxylic acids, which may require protection or stepwise synthesis to avoid side reactions.

Yield and Scalability: While early methods suffered from low yields and scalability issues due to reagent instability and toxicity, newer bench-stable reagents and catalytic systems have improved these parameters significantly.

Alternative Synthetic Routes: Friedel-Crafts acylation methods have been used to functionalize thiophene derivatives, but these are more common for introducing acyl groups rather than difluoromethyl groups. However, such methods can be part of a multi-step synthesis involving subsequent fluorination steps.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 5-(difluoromethyl)thiophene-2-carboxylate, and how is reaction progress monitored?

- Methodology : The synthesis typically involves esterification of the corresponding carboxylic acid (e.g., 5-(difluoromethyl)thiophene-2-carboxylic acid) using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, coupling reactions, such as Suzuki-Miyaura for introducing substituents, may precede esterification. Reaction progress is monitored via thin-layer chromatography (TLC) to track product formation and ensure completion. Purification employs column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time (3–5 days at room temperature or reflux) .

Q. What analytical techniques are recommended for characterizing and ensuring the purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the difluoromethyl group (~δ 5.5–6.5 ppm for ¹H; δ 110–120 ppm for ¹³C) and ester carbonyl (δ 165–170 ppm).

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is validated using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Melting Point : Consistency with literature values (e.g., 131–133°C for analogous thiophene esters) ensures crystallinity .

Q. What are the optimal storage conditions to maintain the compound’s stability in laboratory settings?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How does the difluoromethyl substituent influence electronic properties and binding interactions compared to trifluoromethyl or methyl groups?

- Methodology :

- Physicochemical Effects : The difluoromethyl group (-CF₂H) enhances lipophilicity (logP) compared to -CH₃ but reduces electron-withdrawing effects relative to -CF₃. This balance improves membrane permeability while retaining moderate electrophilicity for target engagement.

- Binding Studies : Competitive radioligand assays or surface plasmon resonance (SPR) quantify affinity shifts. For example, replacing -CF₃ with -CF₂H in agrochemical analogs (e.g., thiazopyr derivatives) may alter binding to acetyl-CoA carboxylase .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., -CF₂H vs. -CF₃) and assess activity in dose-response assays (IC₅₀/EC₅₀).

- Metabolic Profiling : LC-MS identifies metabolites; differential stability of -CF₂H vs. -CF₃ under physiological conditions (pH 7.4, 37°C) may explain activity discrepancies.

- Crystallography : Co-crystal structures with target proteins (e.g., enzymes) reveal steric/electronic interactions .

Q. How can computational modeling predict the reactivity and metabolic pathways of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites prone to metabolic oxidation.

- Molecular Docking : Simulate binding poses in cytochrome P450 isoforms (e.g., CYP3A4) to predict hydroxylation or defluorination.

- QSAR Models : Train algorithms on datasets of fluorinated thiophenes to forecast ADME properties .

Q. What experimental designs assess the hydrolytic stability of the methyl ester group under physiological conditions?

- Methodology :

- Kinetic Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample aliquots at intervals (0–48 hrs) and quantify residual ester via HPLC.

- Activation Energy : Arrhenius plots (20–50°C) determine degradation rates. Stabilization strategies may include prodrug modifications (e.g., pivaloyloxymethyl esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.